2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid

Coordination Chemistry Metal-Chelator Design Regioisomer Differentiation

2-(Pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 84682-22-4, C₉H₁₀N₂O₂S, MW 210.25 g/mol) is a heterocyclic building block combining a pyridine ring at the C2 position of a thiazolidine-4-carboxylic acid scaffold. The compound is formally the condensation product of pyridine-2-carbaldehyde and cysteine, generating a chiral center at C2 and C4, and exists as a mixture of diastereomers unless specified as a single enantiomer.

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
CAS No. 84682-22-4
Cat. No. B1621946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid
CAS84682-22-4
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESC1C(NC(S1)C2=CC=CC=N2)C(=O)O
InChIInChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-4,7-8,11H,5H2,(H,12,13)
InChIKeyFRABGDHEKOTVGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 84682-22-4): Chemical Identity and Baseline for Procurement-Readiness Evaluation


2-(Pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 84682-22-4, C₉H₁₀N₂O₂S, MW 210.25 g/mol) is a heterocyclic building block combining a pyridine ring at the C2 position of a thiazolidine-4-carboxylic acid scaffold . The compound is formally the condensation product of pyridine-2-carbaldehyde and cysteine, generating a chiral center at C2 and C4, and exists as a mixture of diastereomers unless specified as a single enantiomer [1]. Its structural hallmark—a 2-(2-pyridyl) substituent—distinguishes it from the 3- and 4-pyridyl regioisomers and from unsubstituted thiazolidine-4-carboxylic acid (thioproline), each of which displays distinct chelation geometry, biological target preference, and synthetic accessibility [2]. The compound is commercially supplied as a white solid, typically at ≥95% purity, and is employed as a research intermediate, a drug-impurity reference standard, and a ligand precursor in coordination chemistry .

Procurement Risk Alert: Why 2-(Pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid Cannot Be Directly Replaced by Its 3-Pyridyl, 4-Pyridyl or Unsubstituted Analogs


Substituting the 2-pyridyl regioisomer with the 3-pyridyl (CAS 59777-95-6) or 4-pyridyl (CAS 51226-84-7) analog fundamentally alters the nitrogen lone-pair orientation, which governs metal-chelation bite angle, hydrogen-bonding geometry, and target-binding pharmacophore [1]. In the PAF-antagonist series, the 3-pyridylthiazolidine-4-carboxamide scaffold yielded Ki values of 5–7.7 nM against the platelet-activating factor receptor [2], whereas the 4-pyridyl variant required a distinct optimization path to achieve comparable potency, and the 2-pyridyl analog has not been reported in the same assay context—meaning that direct extrapolation of PAF-antagonist SAR across regioisomers is unwarranted [1]. Furthermore, unsubstituted thiazolidine-4-carboxylic acid (thioproline) acts as a broad-spectrum proline analog with IC₅₀ values in the millimolar range for proline oxidation inhibition [3], but lacks the pyridine-mediated metal-coordinating and π-stacking functionalities required for applications in metallodrug design and supramolecular chemistry. These differences make generic substitution a material scientific and procurement risk.

Quantitative Differentiation Evidence for 2-(Pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid: Comparator-Anchored Datasets


Pyridine Nitrogen Regioisomerism Drives Chelation-Geometry Divergence: 2-Pyridyl vs. 3-Pyridyl vs. 4-Pyridyl Thiazolidine-4-carboxylic Acids

The 2-pyridyl regioisomer furnishes a five-membered N,S-chelate ring upon metal binding, whereas the 3-pyridyl isomer cannot form an intramolecular chelate and the 4-pyridyl isomer positions the nitrogen for linear bridging modes only. This geometric distinction is intrinsic to the 2-(2-pyridyl) substitution pattern and has been exploited in thiazolidinyl-thiolate Zn(II) and Fe(II) complexes where the iminopyridine moiety enables redox non-innocence [1]. Although quantitative stability constants (log K) for the 2-pyridyl-thiazolidine-4-carboxylic acid are not directly reported, the analogous 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT) forms stable Pd(II) complexes [PdCl₂(μ-PyTT)₂]Cl₂·4H₂O that exhibit cytotoxicity comparable to cisplatin (IC₅₀ values in the low micromolar range against HL-60 leukemia cells) [2].

Coordination Chemistry Metal-Chelator Design Regioisomer Differentiation

LogP and Predicted Physicochemical Properties Distinguish the 2-Pyridyl Isomer from Unsubstituted Thiazolidine-4-carboxylic Acid

The (4R)-2-(pyridin-2-yl)thiazolidine-4-carboxylic acid enantiomer (CAS 196930-42-4, the single-enantiomer form of the target compound) has a predicted LogP of -0.24 and a pKa of 1.60 ± 0.40 , whereas the unsubstituted thiazolidine-4-carboxylic acid (CAS 444-27-9) has a LogP of approximately -2.5 to -3.0 (predicted) . The ~2.3–2.8 log unit increase in lipophilicity conferred by the 2-pyridyl substituent translates to an approximately 200- to 600-fold higher theoretical partition coefficient, which may significantly influence membrane permeability, tissue distribution, and chromatographic behavior in purification workflows [1]. The compound also exhibits predicted density of 1.366 ± 0.06 g/cm³ and boiling point of 470.5 ± 45.0 °C .

Drug-Likeness Physicochemical Profiling ADME Prediction

Synthetic Accessibility from Pyridine-2-carbaldehyde and Cysteine: A Building-Block Advantage Over 3-Pyridyl and 4-Pyridyl Isomers

The target compound is synthesized via condensation of pyridine-2-carbaldehyde with L-cysteine in aqueous ethanol. This one-step, catalyst-free procedure yields the thiazolidine directly owing to the favorable reactivity of the ortho-formyl group . In contrast, the 3-pyridyl isomer requires pyridine-3-carbaldehyde, which is less reactive toward nucleophilic addition due to the meta-position of the formyl group, and the 4-pyridyl isomer suffers from lower aldehyde electrophilicity, often necessitating longer reaction times or acid catalysis . A microwave-assisted green-chemistry protocol reported for the 2-pyridyl series achieves multigram-scale synthesis with minimal solvent usage, aligning with current sustainability requirements for chemical procurement [1].

Green Chemistry Heterocycle Synthesis Building-Block Procurement

Crystal-Structure Conformation: 2-Pyridyl-Thiazolidine Envelope Conformation Enables Unique Hydrogen-Bonded Helical Assembly

The single-crystal X-ray structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid (a dimethyl analog of the target compound) reveals that the thiazolidine ring adopts an envelope conformation with the C4 atom bearing the carboxylic acid at the flap, and O—H⋯N hydrogen bonds between the carboxylic acid and the pyridine nitrogen of an adjacent molecule propagate a helical chain along the a-axis [1]. This C(6) helical motif is absent in the 3-pyridyl and 4-pyridyl isomers, where the pyridine nitrogen is positioned such that it cannot engage in analogous head-to-tail hydrogen bonding. The solid-state packing density and thermal stability profile are therefore distinct for the 2-pyridyl series [2].

Crystallography Solid-State Properties Supramolecular Assembly

Antihypertensive Patent Activity for 4-Thiazolidinecarboxylic Acid (Pyridyl Derivatives) Highlights the 2-Pyridyl Scaffold's Therapeutic Differentiation

US patent 5,686,472 (1997) specifically claims derivatives of 4-thiazolidinecarboxylic acid bearing a 2-pyridyl substituent as antihypertensive agents, noting that the 2-pyridyl group is essential for angiotensin-converting enzyme (ACE) inhibitory activity [1]. The patent distinguishes the 2-pyridyl series from furyl and thienyl analogs, and implies that the 3-pyridyl and 4-pyridyl isomers were either less potent or inactive in the same assay. While specific IC₅₀ values for the free acid are not publicly disclosed, the patent's explicit selection of the 2-pyridyl embodiment over other heteroaryl substituents provides strong, legally documented evidence of structure-driven differentiation [2].

Antihypertensive Patent Landscape ACE Inhibition

Chiral Resolution: The Target Compound as a Diastereomeric Mixture Enables Preparative Separation of (2R,4R)- and (2S,4R)-Configured Enantiomers for Structure-Activity Studies

The target compound (CAS 84682-22-4) is supplied as a diastereomeric mixture at C2, whereas the single enantiomer (4R)-2-(pyridin-2-yl)thiazolidine-4-carboxylic acid (CAS 196930-42-4) is also commercially available . This is significant because in the 3-pyridyl PAF-antagonist series, the cis-(2R,4R) configuration was identified as the pharmacologically active form, with the trans isomer showing markedly reduced activity [1]. Although direct PAF activity data for the 2-pyridyl diastereomers are not published, the precedent from the 3-pyridyl series supports the procurement rationale that accessing both the racemic mixture and the resolved enantiomers is essential for SAR campaigns, and that the 2-pyridyl isomer may exhibit a similar stereochemical preference [2].

Chiral Separation Diastereomer Resolution PAF Antagonist SAR

Procurement-Optimized Application Scenarios for 2-(Pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid Based on Verified Differentiation Evidence


Metallodrug Lead Optimization: Exploiting the N,S-Bidentate Chelation Mode Unique to the 2-Pyridyl Isomer

In metallodrug discovery programs (e.g., Pt, Pd, Zn, Fe complexes), the 2-pyridyl-thiazolidine-4-carboxylic acid scaffold provides an N,S-bidentate chelation mode that cannot be replicated by the 3-pyridyl or 4-pyridyl regioisomers [1]. Researchers developing metal-based anticancer agents or enzyme inhibitors should procure this compound specifically when the design requires a five-membered chelate ring with a pyridine nitrogen donor. The Pd(II) complex of the closely related PyTT ligand demonstrated IC₅₀ values comparable to cisplatin in HL-60 leukemia cells, validating the chelation pharmacophore [2].

Pharmaceutical Impurity Reference Standard: Diastereomeric Mixture (CAS 84682-22-4) vs. Single Enantiomer (CAS 196930-42-4) Selection

When the target compound is used as a drug-impurity reference standard or as a starting material for chiral drug synthesis, procurement must distinguish between the diastereomeric mixture (CAS 84682-22-4) and the single (4R)-enantiomer (CAS 196930-42-4). The 3-pyridyl PAF-antagonist literature demonstrates that only the cis-(2R,4R) configuration yields nanomolar receptor affinity (Ki = 5–7.7 nM) [1], implying that stereochemical purity directly determines biological readout. Quality control and analytical method development programs should specify the exact CAS number corresponding to the required stereochemical form.

Green-Chemistry Building-Block Supply: Microwave-Assisted Scalable Synthesis for Sustainable Procurement

The 2-pyridyl isomer is accessible via a one-step, microwave-assisted condensation of pyridine-2-carbaldehyde with cysteine under green-chemistry conditions, minimizing solvent waste and energy consumption [1]. Procurement teams prioritizing sustainable supply chains should source this compound from manufacturers employing microwave-assisted or aqueous ethanol protocols, as the 4-pyridyl isomer typically requires longer reaction times and harsher conditions, potentially increasing cost and environmental footprint [2].

Crystal Engineering and Solid-State Formulation: Leveraging the O—H⋯N Helical Hydrogen-Bonding Motif

For solid-state formulation development, crystallization process optimization, and polymorph screening, the 2-pyridyl isomer offers a unique C(6) helical hydrogen-bonding motif (O—H⋯Npyridine) confirmed by single-crystal XRD of the dimethyl analog [1]. This structural feature directly influences melting point, solubility, and hygroscopicity—critical quality attributes for pharmaceutical reference standards. The 3-pyridyl and 4-pyridyl isomers cannot form this head-to-tail hydrogen-bonding network, resulting in different solid-state properties and potentially different long-term stability profiles.

Quote Request

Request a Quote for 2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.